
1-(2-Amino-3-methylbutyl)-3-isopropylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea is an organic compound with a complex structure It is characterized by the presence of an amino group, a methyl group, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea typically involves the reaction of 2-amino-3-methylbutylamine with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-amino-3-methylbutylamine+isopropyl isocyanate→3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea
Industrial Production Methods
In an industrial setting, the production of 3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of catalysts and purification techniques, such as recrystallization, may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The urea moiety can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in the formation of various substituted urea derivatives.
科学的研究の応用
3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The urea moiety can also interact with enzymes, potentially inhibiting their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 3-amino-2-methylpropanoic acid
- 3-methyl-2-[methyl(propan-2-yl)amino]butanoic acid
Uniqueness
3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H21N3O |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
1-(2-amino-3-methylbutyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C9H21N3O/c1-6(2)8(10)5-11-9(13)12-7(3)4/h6-8H,5,10H2,1-4H3,(H2,11,12,13) |
InChIキー |
VUTXDKJNJNGXMC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CNC(=O)NC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



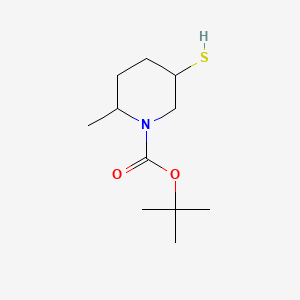
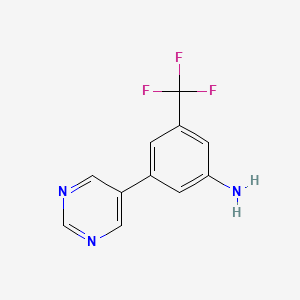


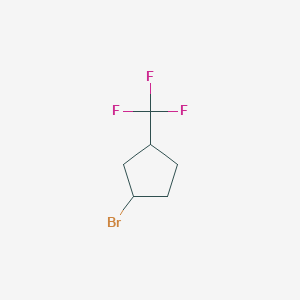

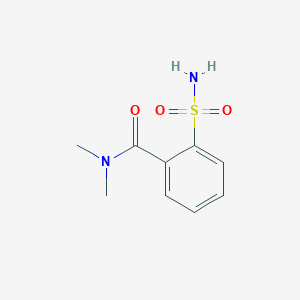
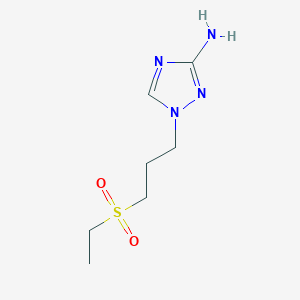

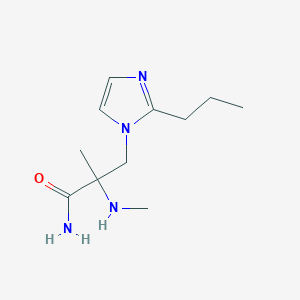

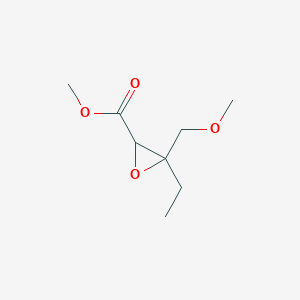
![N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester](/img/structure/B13638013.png)
